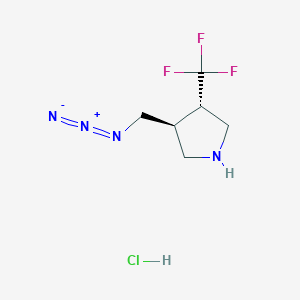

![molecular formula C20H18N2O2 B2401740 3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1234692-07-9](/img/structure/B2401740.png)

3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The structure suggests that it might have interesting chemical and biological properties, as pyrazole derivatives are known to exhibit a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be expected to be planar due to the presence of the pyrazole ring. The presence of the phenyl groups could introduce some degree of rotational freedom, depending on their position in the molecule .Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that this compound can undergo would depend on the exact positioning and nature of the substituent groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, we might expect it to be a solid at room temperature, with a melting point and boiling point that depend on the exact nature of the substituent groups .Aplicaciones Científicas De Investigación

- Pulmonary aspergillosis (PA) is a respiratory disease caused by the fungus Aspergillus fumigatus. This compound has been synthesized and shows promise as an anti-aspergillus agent .

- Indole derivatives, including imidazole-containing compounds, have diverse biological activities. Some derivatives exhibit anti-inflammatory and analgesic effects .

- Imidazole-containing compounds have been explored for their antioxidant activity. This compound could be evaluated using methods such as hydrogen peroxide scavenging, nitric oxide scavenging, DPPH, and FRAP assays .

Antifungal Activity Against Aspergillus fumigatus

Anti-Inflammatory and Analgesic Potential

Antioxidant Properties

Bailey, N., & Ashburn, B. O. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(3), M1269. Read more Subhashini, N. J., et al. (2020). Synthesis and therapeutic potential of imidazole containing compounds: A brief review. Future Journal of Pharmaceutical Sciences, 6(1), 1–8. Read more Subhashini, N. J., et al. (2020). Synthesis and therapeutic potential of imidazole containing compounds: A brief review. BMC Chemistry, 14(1), 1–8. Read more

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been used for chemical probe synthesis . These probes contain a light-activated benzophenone, alkyne tag, and amine synthetic handle, which allow for UV light-induced covalent modification of a biological target .

Mode of Action

It can be inferred from similar compounds that when appended to a ligand or pharmacophore through its amine linker, this compound allows for uv light-induced covalent modification of a biological target . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have shown to inhibit the stat3 pathway , which plays a crucial role in many cellular processes such as cell growth and apoptosis. Inhibition of this pathway can lead to decreased inflammation and neurodegeneration .

Result of Action

Similar compounds have shown anti-inflammatory properties and the ability to attenuate dopaminergic neurodegeneration . This suggests that the compound may have potential therapeutic effects in inflammatory diseases and neurodegenerative disorders.

Propiedades

IUPAC Name |

3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-3-11-24-18-9-10-19(15(2)12-18)20-16(14-23)13-22(21-20)17-7-5-4-6-8-17/h3-10,12-14H,1,11H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOARVWBXJLACC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2401658.png)

![4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2401659.png)

![N-(2,3-dimethylphenyl)-2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2401664.png)

![Dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]ethyl}amine](/img/structure/B2401665.png)

![Methyl 2-amino-2-[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2401667.png)

![N-(3,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2401670.png)

![2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401674.png)

![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(m-tolyl)propanamide](/img/structure/B2401676.png)